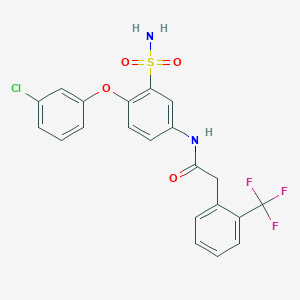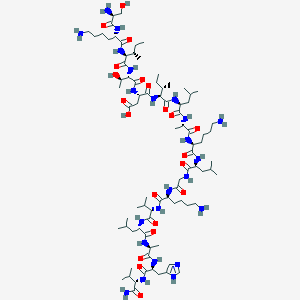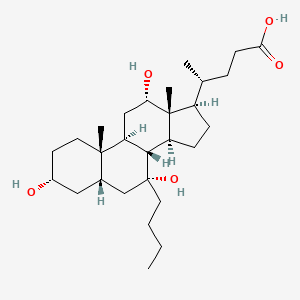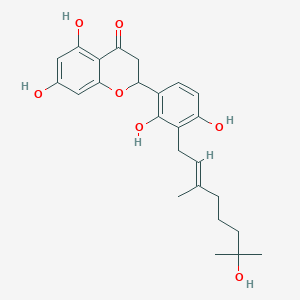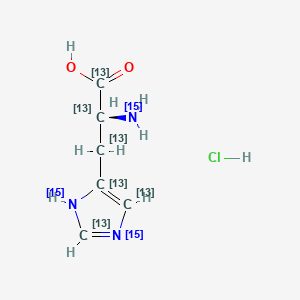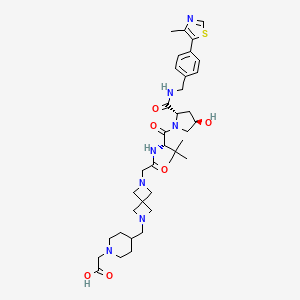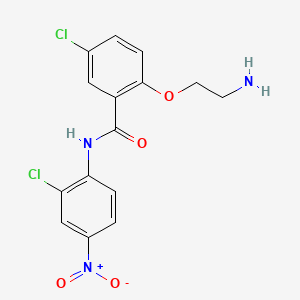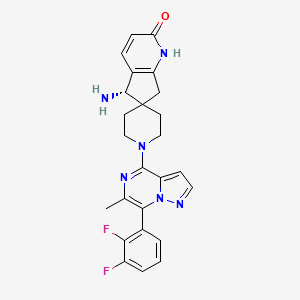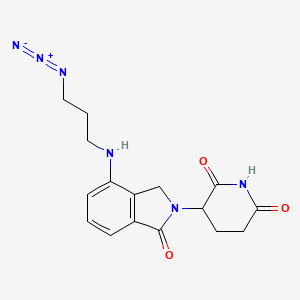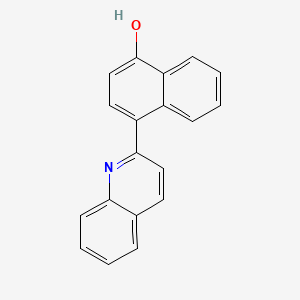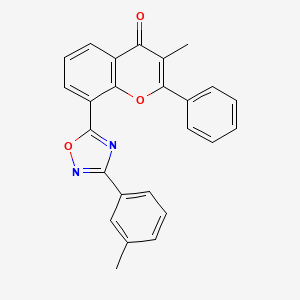
Anti-inflammatory agent 47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 47 is a compound known for its potent anti-inflammatory and antioxidant properties. It effectively suppresses the release of reactive oxygen species and nitric oxide while inhibiting neuronal apoptosis by modulating inflammatory and apoptotic signaling pathways . This compound has shown potential utility in research related to inflammatory diseases, including Parkinson’s Disease.
Vorbereitungsmethoden
The synthesis of anti-inflammatory agent 47 involves several steps. One common method includes the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Anti-inflammatory agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 47 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory reactions and to develop new synthetic methodologies.
Biology: The compound is utilized in cellular studies to understand its effects on inflammatory pathways and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
Industry: It is used in the formulation of anti-inflammatory drugs and as an additive in cosmetic products to reduce skin inflammation.
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 47 involves the inhibition of key inflammatory mediators. It suppresses the expression and activity of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and nuclear factor kappa B . By modulating these pathways, the compound reduces inflammation and oxidative stress, thereby protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Anti-inflammatory agent 47 can be compared with other similar compounds such as:
Eigenschaften
Molekularformel |
C25H18N2O3 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
3-methyl-8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H18N2O3/c1-15-8-6-11-18(14-15)24-26-25(30-27-24)20-13-7-12-19-21(28)16(2)22(29-23(19)20)17-9-4-3-5-10-17/h3-14H,1-2H3 |
InChI-Schlüssel |
NNDSVGXQMZGVED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=C3OC(=C(C4=O)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


